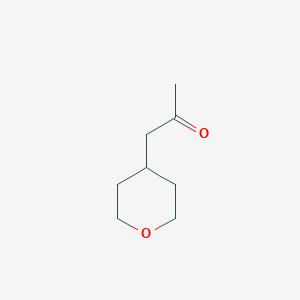

1-(Oxan-4-yl)propan-2-one

Description

1-(Oxan-4-yl)propan-2-one is a ketone derivative characterized by a propan-2-one (acetone) backbone substituted with an oxan-4-yl group (a tetrahydropyran ring attached at the 4-position). This structural motif confers unique physicochemical properties, such as enhanced solubility in polar solvents due to the oxygenated tetrahydropyran ring. The compound’s tetrahydropyran substituent distinguishes it from other propan-2-one derivatives, making it relevant for pharmaceutical and materials research, though specific applications require further exploration.

Properties

IUPAC Name |

1-(oxan-4-yl)propan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-7(9)6-8-2-4-10-5-3-8/h8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVXIQCFMHLFAIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1CCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Oxan-4-yl)propan-2-one typically involves the reaction of oxane derivatives with propanone under specific conditions. One common method includes the use of a base catalyst to facilitate the reaction between oxane and propanone, resulting in the formation of the desired compound . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(Oxan-4-yl)propan-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

Chemistry

1-(Oxan-4-yl)propan-2-one is utilized as:

- Building Block : It is a precursor for synthesizing more complex organic molecules.

- Reference Standard : Employed in analytical chemistry for calibration and validation of methods.

Biology

In biological research, this compound plays a role in:

- Biochemical Assays : Used as a substrate in enzyme studies to assess enzyme activity.

- Cell Signaling Studies : Investigated for its ability to influence cellular pathways related to various diseases.

Medicine

Research into the therapeutic potential of this compound includes:

- Drug Development : Ongoing studies focus on its use as a precursor in the synthesis of novel pharmaceuticals.

- Therapeutic Applications : Investigated for potential effects on conditions such as neurodegenerative diseases and inflammation.

Industry

In industrial applications, this compound is:

- Intermediate Production : Used in the synthesis of specialty chemicals.

- Chemical Manufacturing : Involved in various industrial processes due to its unique chemical properties.

Case Studies and Research Findings

Several case studies have explored the applications and effects of this compound:

In Vitro Studies

Laboratory experiments have demonstrated that this compound can influence cell signaling pathways associated with neurodegenerative disorders. For instance, studies indicated that it modulates pathways involved in neuronal survival and apoptosis.

Animal Models

Preclinical trials using animal models have shown promising results in pain management and anti-inflammatory responses. These studies suggest that this compound could potentially serve as a therapeutic agent in managing chronic pain conditions.

Mechanism of Action

The mechanism of action of 1-(Oxan-4-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the propan-2-one core but differ in substituents, leading to variations in reactivity, solubility, and biological activity. Below is a comparative analysis of key derivatives:

Table 1: Comparative Analysis of Propan-2-one Derivatives

Structural and Functional Differences

- Substituent Effects on Solubility: The oxan-4-yl group in this compound enhances polarity, improving solubility in polar solvents (e.g., water, ethanol) compared to aromatic or halogenated derivatives like 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one, which exhibit higher lipophilicity .

- Reactivity and Synthetic Utility: Compounds with electron-withdrawing groups (e.g., 1-[3-(2,4-Dichlorophenyl)oxiranyl]-2,2-dimethyl-1-propanone) demonstrate increased electrophilicity at the carbonyl carbon, facilitating nucleophilic additions. In contrast, hydroxyl-substituted derivatives (e.g., 1-(4-acetyl-3-hydroxy-phenoxy)propan-2-one) undergo condensation reactions to form benzofurans with antimicrobial activity .

- Biological and Industrial Applications: Antimicrobial Activity: Derivatives like 1-(4-acetyl-3-hydroxy-phenoxy)propan-2-one serve as precursors to benzofurans, which exhibit antimicrobial properties . Pharmaceutical Intermediates: Bulky substituents (e.g., tert-butyl in 1-(3-(tert-Butyl)-4-hydroxyphenyl)propan-2-one) improve metabolic stability, making them valuable in drug development .

Biological Activity

1-(Oxan-4-yl)propan-2-one, also known as a ketone derivative of oxan, has garnered attention in the scientific community for its potential biological activities and applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound possesses a unique structure that influences its reactivity and biological interactions. Its molecular formula is , and it features a ketone functional group, which differentiates it from its alcohol counterpart, 1-(Oxan-4-yl)propan-2-ol. The structural characteristics contribute to its potential as a substrate in enzymatic reactions and interactions with various biomolecules.

The biological activity of this compound is primarily linked to its interaction with specific molecular targets. It can act as a substrate for enzymes, facilitating biochemical reactions that lead to the formation of various products. The compound's ketone group enables it to participate in oxidation-reduction reactions, influencing metabolic pathways within organisms.

Key Mechanisms:

- Enzymatic Interactions : Acts as a substrate for various enzymes, impacting metabolic processes.

- Cellular Component Interaction : Influences biochemical pathways by interacting with cellular structures and proteins.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in therapeutic applications.

- Anti-inflammatory Effects : The compound has been studied for its ability to modulate inflammatory responses in cellular models.

- Cytotoxicity : Some studies have reported cytotoxic effects on certain cancer cell lines, indicating possible applications in cancer therapy.

Study 1: Antimicrobial Properties

A study examined the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as an antimicrobial agent .

Study 2: Anti-inflammatory Effects

In vitro experiments demonstrated that the compound could reduce pro-inflammatory cytokine production in macrophages, highlighting its potential for treating inflammatory diseases .

Study 3: Cytotoxicity in Cancer Cells

Research conducted on human cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways, underscoring its possible role in cancer treatment .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Ketone | Antimicrobial, Anti-inflammatory |

| 1-(Oxan-4-yl)propan-2-ol | Alcohol | Enzymatic substrate |

| (2R)-2-(Oxan-4-yl)propan-1-ol | Enantiomer | Varies based on stereochemistry |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.